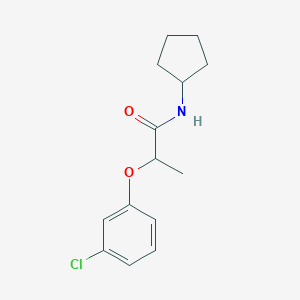
2-(3-chlorophenoxy)-N-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-cyclopentylpropanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.
作用机制
CPP works by inhibiting the activity of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is a serine/threonine phosphatase that is involved in various cellular processes. 2-(3-chlorophenoxy)-N-cyclopentylpropanamide is a tumor suppressor, and its inhibition by CPP leads to the activation of various oncogenic pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells in vitro and in vivo. CPP has also been shown to regulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
实验室实验的优点和局限性
The advantages of using CPP in lab experiments include its potent inhibitory activity against 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, its specificity for 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using CPP include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of CPP. One direction is the development of more potent and specific inhibitors of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide. Another direction is the study of the potential use of CPP in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of CPP in the treatment of neurodegenerative diseases and viral infections is an area of future research.
合成方法
The synthesis of CPP involves the reaction of 3-chlorophenol with cyclopentylamine in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain CPP in its pure form.
科学研究应用
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is overexpressed in various types of cancer. CPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
属性
产品名称 |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
|---|---|
分子式 |
C14H18ClNO2 |
分子量 |
267.75 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)16-12-6-2-3-7-12)18-13-8-4-5-11(15)9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
InChI 键 |
ZYTDOHFNEJNKQJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
规范 SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)

